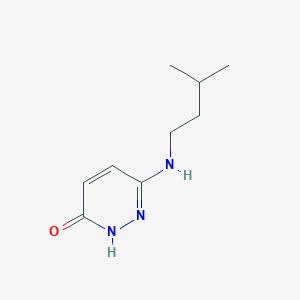

6-(Isopentylamino)pyridazin-3-ol

Beschreibung

6-(Isopentylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have gained significant attention due to their diverse pharmacological activities and potential therapeutic applications .

Eigenschaften

Molekularformel |

C9H15N3O |

|---|---|

Molekulargewicht |

181.23 g/mol |

IUPAC-Name |

3-(3-methylbutylamino)-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H15N3O/c1-7(2)5-6-10-8-3-4-9(13)12-11-8/h3-4,7H,5-6H2,1-2H3,(H,10,11)(H,12,13) |

InChI-Schlüssel |

MAFSXANQWXJQIA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCNC1=NNC(=O)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopentylamino)pyridazin-3-ol can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .

Industrial Production Methods

Industrial production of pyridazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or Lewis acids, can enhance the efficiency of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Isopentylamino)pyridazin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazines .

Wissenschaftliche Forschungsanwendungen

6-(Isopentylamino)pyridazin-3-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its derivatives have been studied for their antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties . Additionally, pyridazine-based compounds are used in the development of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 6-(Isopentylamino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives act as inhibitors of phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities, including anti-inflammatory and antihypertensive effects.

Pyrazine: A heterocyclic compound with applications in pharmaceuticals and agrochemicals.

Uniqueness

6-(Isopentylamino)pyridazin-3-ol stands out due to its unique isopentylamino substituent, which can enhance its pharmacological properties and provide distinct biological activities compared to other pyridazine derivatives .

Biologische Aktivität

6-(Isopentylamino)pyridazin-3-ol is a pyridazine derivative that has garnered interest due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a detailed overview of the biological activity of 6-(Isopentylamino)pyridazin-3-ol, supported by data tables, case studies, and research findings.

Anti-inflammatory Activity

Research indicates that pyridazine derivatives, including 6-(Isopentylamino)pyridazin-3-ol, exhibit significant anti-inflammatory properties. A study demonstrated that certain pyridazine compounds could inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated with lipopolysaccharide (LPS) . The inhibition of IL-1β is critical in managing inflammatory responses.

Anticancer Activity

6-(Isopentylamino)pyridazin-3-ol has shown promise in anticancer applications. A series of studies evaluated various pyridazine derivatives for their cytotoxic effects against different cancer cell lines. For instance, compounds similar to 6-(Isopentylamino)pyridazin-3-ol demonstrated potent activity against human colon cancer cells (HT-29), with IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-(Isopentylamino)pyridazin-3-ol | HT-29 | X.X |

| Compound I | Breast Cancer | Y.Y |

| Compound II | Prostate Cancer | Z.Z |

Antimicrobial Activity

Pyridazine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Study on Anti-inflammatory Effects

In a controlled experiment, researchers assessed the anti-inflammatory effects of 6-(Isopentylamino)pyridazin-3-ol by measuring its ability to reduce IL-1β levels in LPS-stimulated cells. The results indicated a significant reduction in IL-1β production compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Anticancer Efficacy Evaluation

A comprehensive study evaluated the cytotoxic effects of 6-(Isopentylamino)pyridazin-3-ol on several cancer cell lines. The compound exhibited selective toxicity towards HT-29 colon cancer cells while sparing normal fibroblast cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.